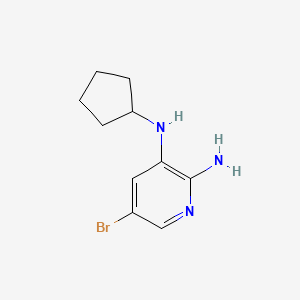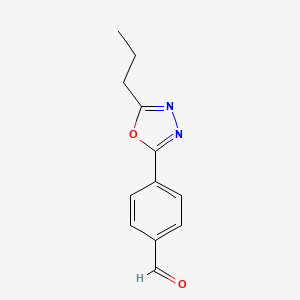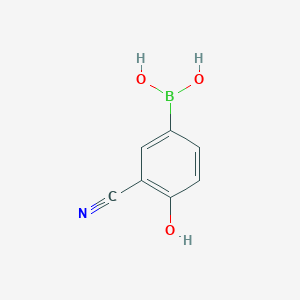
(3-Cyano-4-hydroxyphenyl)boronic acid
Vue d'ensemble
Description
“(3-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their stability and non-toxicity . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of “(3-Cyano-4-hydroxyphenyl)boronic acid” is C7H6BNO3 . Its molecular weight is 162.94 g/mol . The InChI code is 1S/C7H6BNO3/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-3,10-12H .Chemical Reactions Analysis
Boronic acids, such as “(3-Cyano-4-hydroxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyano-4-hydroxyphenyl)boronic acid” include a molecular weight of 162.94 g/mol . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
- Summary of the Application: The Suzuki-Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . Boronic acids, including “(3-Cyano-4-hydroxyphenyl)boronic acid”, are often used as reagents in this process .
- Methods of Application or Experimental Procedures: The SM coupling reaction involves the use of a palladium catalyst. The boronic acid reagent is transferred from boron to palladium in a process known as transmetalation .
- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond. This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon-carbon bond formation .
Direct Arylation of Benzylic Sp3 Carbons
- Summary of the Application: Boronic acids can be used in the direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
- Methods of Application or Experimental Procedures: This process involves the use of a ruthenium catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond between the benzylic carbon of an acyclic amine and an aryl group .
Hydrothermal Polymerization
- Summary of the Application: Boronic acids can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
- Methods of Application or Experimental Procedures: This process involves the reaction of the boronic acid with formaldehyde and ammonia under hydrothermal conditions .
- Results or Outcomes: The outcome of this reaction is the formation of boron/nitrogen-doped polymer nano/microspheres .
Palladium-Catalyzed Aminocarbonylation
- Summary of the Application: Boronic acids can be used in palladium-catalyzed aminocarbonylation reactions .
- Methods of Application or Experimental Procedures: This process involves the use of a palladium catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-nitrogen bond .
Ligand-Free Copper-Catalyzed Coupling
- Summary of the Application: Boronic acids can be used in ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids .
- Methods of Application or Experimental Procedures: This process involves the use of a copper catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond between the nitro arene and the aryl group .
Stille Coupling Reactions
- Summary of the Application: Boronic acids can be used as a reactant in Stille coupling reactions .
- Methods of Application or Experimental Procedures: This process involves the use of a palladium catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond .
Orientations Futures
The use of boron-containing compounds, including boronic acids, in medicinal chemistry has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, the future directions for “(3-Cyano-4-hydroxyphenyl)boronic acid” and similar compounds could involve further exploration of these applications.
Propriétés
IUPAC Name |
(3-cyano-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZXBPAULHTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-4-hydroxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)
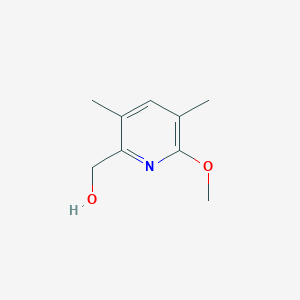
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
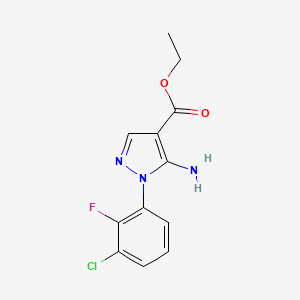
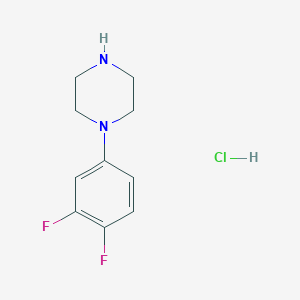
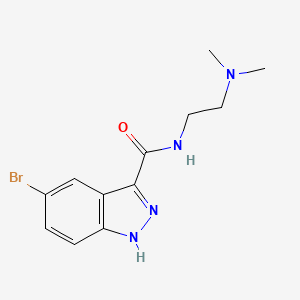
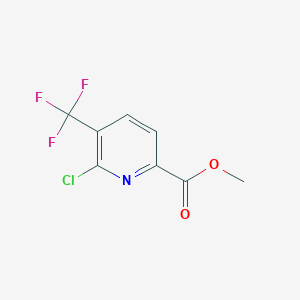
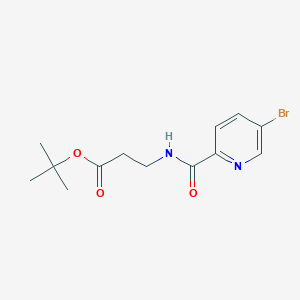
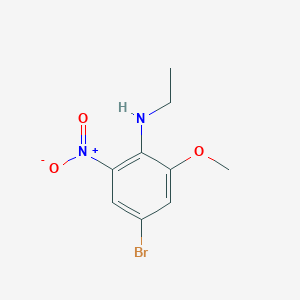
![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)
